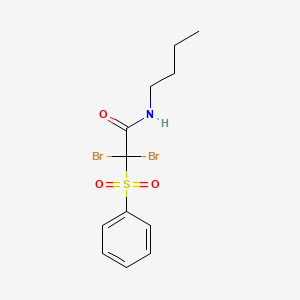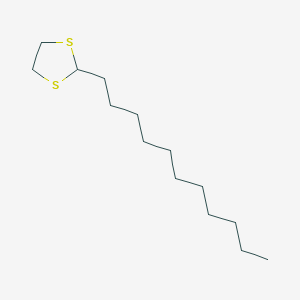
3-Hydroxyundecanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxyundecanedioic acid is an organic compound belonging to the class of hydroxy acids It is characterized by the presence of a hydroxyl group (-OH) and two carboxylic acid groups (-COOH) on an eleven-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyundecanedioic acid typically involves the hydroxylation of undecanoic acid. One common method is the catalytic oxidation of undecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi are employed to convert fatty acids or their derivatives into the desired hydroxy acid. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxyundecanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 3-oxoundecanedioic acid.
Reduction: The carboxylic acid groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 3-Oxoundecanedioic acid.
Reduction: 3-Hydroxyundecanol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-Hydroxyundecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of biodegradable polymers, surfactants, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxyundecanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes to form various intermediates that participate in metabolic processes. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and interact with proteins, influencing their structure and function.
Comparación Con Compuestos Similares
3-Hydroxydecanoic acid: A shorter-chain hydroxy acid with similar chemical properties.
3-Hydroxydodecanoic acid: A longer-chain hydroxy acid with comparable reactivity.
Undecanedioic acid: Lacks the hydroxyl group but shares the dicarboxylic acid structure.
Uniqueness: 3-Hydroxyundecanedioic acid is unique due to its specific chain length and the presence of both hydroxyl and carboxylic acid groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Propiedades
Número CAS |
103810-56-6 |
|---|---|
Fórmula molecular |
C11H20O5 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
3-hydroxyundecanedioic acid |
InChI |
InChI=1S/C11H20O5/c12-9(8-11(15)16)6-4-2-1-3-5-7-10(13)14/h9,12H,1-8H2,(H,13,14)(H,15,16) |
Clave InChI |
BJWDISQQJDVQLZ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC(CC(=O)O)O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane](/img/structure/B14340936.png)



![3,3',4,4'-Tetrahydro[1,2'-binaphthalen]-2(1H)-one](/img/structure/B14340951.png)



![N-{2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14340983.png)
![N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride](/img/structure/B14340990.png)


![4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14341025.png)

